molecular formula C8H5F2NO5 B1413090 3,5-Difluoro-4-nitromandelic acid CAS No. 1804516-65-1

3,5-Difluoro-4-nitromandelic acid

Cat. No. B1413090
CAS RN: 1804516-65-1
M. Wt: 233.13 g/mol
InChI Key: IFXUQTXIPMOXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-nitromandelic acid, commonly referred to as DFNA, is an organic compound belonging to the family of aromatic compounds known as nitrobenzenes. It is a colorless, crystalline solid with a molecular formula of C6H3F2NO4. It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of various other compounds. DFNA has a wide range of applications in the scientific and medical fields due to its unique properties.

Scientific Research Applications

DFNA is used in various scientific research applications. It can be used as an intermediate in the synthesis of various other compounds, such as 2,4-difluoro-5-nitrophenol, which has applications in the pharmaceutical industry. It is also used as a reagent in the synthesis of various other compounds, such as 4-nitrophenyl-3,5-difluorobenzoate, which has applications in the agrochemical industry. Additionally, DFNA is used as a starting material for the synthesis of various other compounds, such as 4-nitro-3,5-difluorobenzoic acid, which has applications in the dye industry.

Mechanism Of Action

The mechanism of action of DFNA is not fully understood. However, it is believed that the reaction of DFNA with other compounds occurs through a nucleophilic substitution reaction. In this reaction, the nitro group of DFNA acts as a nucleophile, attacking the electrophilic center of the other compound. This reaction results in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFNA are not well understood. However, it is believed that DFNA can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to the reduction of inflammation and the alleviation of pain. Additionally, DFNA has been shown to possess antifungal activity and has been used in the treatment of certain fungal infections.

Advantages And Limitations For Lab Experiments

One of the major advantages of using DFNA in laboratory experiments is its low cost and availability. Additionally, DFNA is relatively stable and can be stored for long periods of time without significant degradation. However, DFNA is toxic and should be handled with care. Additionally, DFNA is an irritant and can cause skin and eye irritation if not handled properly.

Future Directions

The potential future applications of DFNA are numerous. Further research into the biochemical and physiological effects of DFNA could lead to the development of new treatments for various diseases and disorders. Additionally, further research into the mechanism of action of DFNA could lead to the development of novel compounds with enhanced properties. Additionally, further research into the synthesis of DFNA could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the use of DFNA as an intermediate in the synthesis of various other compounds could lead to the development of novel compounds with enhanced properties.

properties

IUPAC Name

2-(3,5-difluoro-4-nitrophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO5/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11(15)16/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXUQTXIPMOXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-nitromandelic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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